molecular formula C6H5ClN2O3 B8707892 3-chloro-1-methyl-5-nitropyridin-2(1H)-one

3-chloro-1-methyl-5-nitropyridin-2(1H)-one

Cat. No. B8707892
M. Wt: 188.57 g/mol
InChI Key: CPJBHWRJBWUIKP-UHFFFAOYSA-N
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Patent
US09365576B2

Procedure details

The title compound was prepared in analogy to the procedure for Step E5, but 5-chloro-1-methyl-3-nitro-1H-pyridin-2-one (Step L5) was used instead of 3-chloro-1-methyl-5-nitro-1H-pyridin-2-one to afford the title compound as a gray solid. ESI-MS: tR=0.54 min, [M+H]+ 159/161 (LC-MS 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:10]([O-])=O)[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=1.ClC1C(=O)N(C)C=C([N+]([O-])=O)C=1>>[NH2:10][C:4]1[C:5](=[O:9])[N:6]([CH3:8])[CH:7]=[C:2]([Cl:1])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(N(C1)C)=O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(N(C=C(C1)[N+](=O)[O-])C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(C=C(C1)Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.